Cas no 943114-74-7 (4-[(2-Fluorophenoxy)methyl]benzoic acid)

4-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a 2-fluorophenoxymethyl group. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the benzoic acid moiety provides a reactive site for further derivatization. Its well-defined molecular architecture ensures consistent reactivity in coupling reactions, esterifications, and other transformations. The compound is particularly useful in the development of bioactive molecules, where precise functional group placement is critical. High purity grades are available to meet stringent research and industrial requirements.
4-[(2-Fluorophenoxy)methyl]benzoic acid structure
943114-74-7 structure
Product Name:4-[(2-Fluorophenoxy)methyl]benzoic acid
CAS No:943114-74-7
MF:C14H11FO3
MW:246.233747720718
MDL:MFCD09741132
CID:1070698
PubChem ID:16794302
Update Time:2025-06-08

4-[(2-Fluorophenoxy)methyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-Fluorophenoxy)methyl]benzoic acid
    • CHEMBL4449526
    • DTXSID40588610
    • FT-0681610
    • AKOS000100576
    • BDBM50508812
    • 4-((2-Fluorophenoxy)methyl)benzoic acid
    • 943114-74-7
    • 4-((2-Fluorophenoxy)methyl)benzoicacid
    • MDL: MFCD09741132
    • Inchi: 1S/C14H11FO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: UTKIRHQEOSDVOV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 246.06922237g/mol
  • Monoisotopic Mass: 246.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.5Ų

4-[(2-Fluorophenoxy)methyl]benzoic acid Security Information

  • HazardClass:IRRITANT

4-[(2-Fluorophenoxy)methyl]benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
053784-500mg
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943114-74-7
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$237.00 2023-09-10
Matrix Scientific
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4-[(2-Fluorophenoxy)methyl]benzoic acid
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 4-[(2-Fluorophenoxy)methyl]benzoic acid

Comprehensive Analysis of 4-[(2-Fluorophenoxy)methyl]benzoic acid (CAS No. 943114-74-7): Properties, Applications, and Research Insights

4-[(2-Fluorophenoxy)methyl]benzoic acid (CAS No. 943114-74-7) is a fluorinated aromatic compound with a molecular formula of C14H11FO3. This benzoic acid derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, including a fluorophenoxy moiety and a carboxyl functional group. The presence of fluorine enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery.

Recent studies highlight the growing demand for fluorinated organic compounds like 4-[(2-Fluorophenoxy)methyl]benzoic acid in the development of small-molecule therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors and anti-inflammatory agents. The compound’s CAS No. 943114-74-7 is frequently cited in patent literature, underscoring its industrial relevance.

From a synthetic chemistry perspective, 4-[(2-Fluorophenoxy)methyl]benzoic acid can be prepared via etherification of 2-fluorophenol with 4-(bromomethyl)benzoic acid, followed by purification. Its crystalline form exhibits moderate solubility in polar organic solvents, which facilitates its use in coupling reactions. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to validate its purity, a critical factor for pharmaceutical applications.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, proper handling of 943114-74-7 is recommended to avoid unnecessary exposure. The compound’s eco-toxicity profile remains under evaluation, aligning with the broader trend of green chemistry in chemical synthesis.

In the context of AI-driven drug discovery, 4-[(2-Fluorophenoxy)methyl]benzoic acid exemplifies how computational modeling accelerates the identification of bioactive scaffolds. Its molecular docking potential with protein targets has been explored in virtual screening campaigns, reflecting the intersection of cheminformatics and experimental research.

For suppliers and manufacturers, ensuring consistent quality of CAS No. 943114-74-7 is paramount. Batch-to-batch reproducibility, documented in Certificates of Analysis (CoA), is a key concern for buyers. The compound’s pricing is influenced by factors like scale-up feasibility and regional supply chains, topics frequently searched in procurement databases.

Future directions for 4-[(2-Fluorophenoxy)methyl]benzoic acid include its integration into peptide conjugates and prodrug formulations. As the pharmaceutical industry shifts toward targeted therapies, this compound’s versatility positions it as a promising candidate for further innovation.

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